Hydroxy(cyclooctadiene)rhodium(I) dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

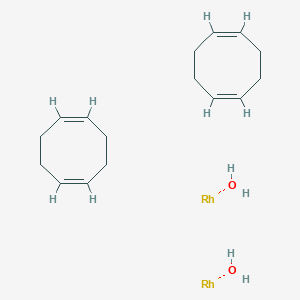

Hydroxy(cyclooctadiene)rhodium(I) dimer is a rhodium-based organometallic compound with the molecular formula C16H26O2Rh2. It is widely used as a catalyst in various chemical reactions due to its ability to facilitate the formation and breaking of chemical bonds. This compound is particularly known for its role in promoting greener synthesis methods, aligning with the principles of green chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hydroxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with 1,5-cyclooctadiene in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous ethanol solution and involves heating to facilitate the formation of the dimer .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Hydroxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.

Reduction: The compound can also be involved in reduction reactions, where it acts as a catalyst to reduce other chemical species.

Substitution: It can undergo substitution reactions, where one ligand in the complex is replaced by another

Common Reagents and Conditions

Common reagents used in reactions involving this compound include terminal alkynes, esters, amides, and carboxylic acids. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of suitable solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include various organorhodium complexes, esters, amides, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic molecules .

Applications De Recherche Scientifique

Hydroxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism by which hydroxy(cyclooctadiene)rhodium(I) dimer exerts its catalytic effects involves the coordination of the rhodium center with various ligands. This coordination facilitates the activation of chemical bonds, allowing for the formation and breaking of bonds in the reactants. The molecular targets and pathways involved in these reactions depend on the specific ligands and reaction conditions used .

Comparaison Avec Des Composés Similaires

Hydroxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium-based compounds, such as:

Chloro(1,5-cyclooctadiene)rhodium(I) dimer: This compound is also used as a catalyst in various chemical reactions but has different reactivity and selectivity compared to this compound.

Methoxy(cyclooctadiene)rhodium(I) dimer: Similar in structure, this compound is used in different catalytic applications and has unique properties that distinguish it from this compound.

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Another related compound, it is used in different types of catalytic reactions and has distinct advantages and limitations.

This compound is unique in its ability to facilitate greener synthesis methods and its versatility in various catalytic applications .

Activité Biologique

Hydroxy(cyclooctadiene)rhodium(I) dimer, a complex organometallic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article delves into the compound's biochemical properties, mechanisms of action, and its implications in various biological contexts, supported by data tables and relevant case studies.

Overview of this compound

This compound is part of a class of rhodium(I) complexes that exhibit diverse catalytic properties. Its structure typically includes a rhodium center coordinated to cyclooctadiene ligands and hydroxyl groups, which can influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a catalyst in biochemical reactions. The compound facilitates asymmetric hydrogenation processes, which are vital in synthesizing chiral compounds used in pharmaceuticals.

Key Mechanisms:

- Catalytic Action : The compound acts as a catalyst for hydrogenation reactions, affecting the stereochemistry of products formed from prochiral substrates.

- Enzyme Interaction : this compound interacts with various enzymes, modulating their activity and influencing cellular signaling pathways .

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, including anticancer effects and potential use in drug development.

Anticancer Activity

Studies have shown that rhodium complexes can inhibit cancer cell proliferation. For instance, the compound has been tested against various cancer cell lines, including those derived from lung and breast cancers. The results indicate significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Table 1: Cytotoxicity of this compound

Case Studies

- Inhibition of DNA Synthesis : A study using HCT116 cells demonstrated that treatment with this compound resulted in decreased BrdU incorporation, indicating a reduction in DNA synthesis. This suggests a mechanism where the compound may disrupt cellular replication processes .

- Antiproliferative Effects : In vivo studies revealed that administration of the compound led to significant tumor growth inhibition in models of Ehrlich ascites carcinoma, showcasing its potential as an anticancer therapeutic agent .

- Structure-Activity Relationship (SAR) : Research into various derivatives of rhodium complexes has indicated that modifications to the ligand environment can enhance biological activity. For example, binuclear complexes exhibited improved efficacy against resistant strains of cancer cells compared to their mononuclear counterparts .

Propriétés

Numéro CAS |

73468-85-6 |

|---|---|

Formule moléculaire |

C16H28O2Rh2 |

Poids moléculaire |

458.20 g/mol |

Nom IUPAC |

cycloocta-1,5-diene;rhodium;dihydrate |

InChI |

InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;; |

Clé InChI |

HSFFMOISCNXZCL-UHFFFAOYSA-N |

SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

SMILES isomérique |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |

SMILES canonique |

C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.